molecular formula C16H10F3N5O2S B11543508 5-Thiophen-2-yl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide CAS No. 296800-01-6

5-Thiophen-2-yl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide

Cat. No.: B11543508
CAS No.: 296800-01-6
M. Wt: 393.3 g/mol
InChI Key: CJGXFHQJQPWRRG-UHFFFAOYSA-N
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Description

5-Thiophen-2-yl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

5-Thiophen-2-yl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Thiophen-2-yl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Thiophen-2-yl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinases (CDKs) and other enzymes involved in cell proliferation . The compound’s structure allows it to bind to these targets, thereby exerting its biological effects .

Properties

CAS No.

296800-01-6

Molecular Formula

C16H10F3N5O2S

Molecular Weight

393.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H10F3N5O2S/c17-16(18,19)12-7-10(11-4-2-6-27-11)21-15-22-13(23-24(12)15)14(25)20-8-9-3-1-5-26-9/h1-7H,8H2,(H,20,25)

InChI Key

CJGXFHQJQPWRRG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=NN3C(=CC(=NC3=N2)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

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